molecular formula C10H16O4 B14389468 Diethyl 3-methylidenepentanedioate CAS No. 89872-29-7

Diethyl 3-methylidenepentanedioate

Cat. No.: B14389468
CAS No.: 89872-29-7
M. Wt: 200.23 g/mol
InChI Key: NJLSLMYOMWJOOB-UHFFFAOYSA-N
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Description

Diethyl 3-methylidenepentanedioate is an organic compound with the molecular formula C10H16O4. It is a diester derived from pentanedioic acid, featuring a methylidene group at the third carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-methylidenepentanedioate can be synthesized through several methods. One common approach involves the esterification of 3-methylidenepentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methylidenepentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of ester groups.

    Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-methylidenepentanedioic acid.

    Reduction: Diethyl 3-methylidenepentanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 3-methylidenepentanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which diethyl 3-methylidenepentanedioate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acids and alcohols. The methylidene group can participate in addition reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar in structure but lacks the methylidene group.

    Diethyl succinate: Another diester but with a simpler structure.

    Diethyl fumarate: Contains a double bond but differs in the position and nature of the substituents.

Uniqueness

Diethyl 3-methylidenepentanedioate is unique due to the presence of the methylidene group, which imparts distinct reactivity compared to other diesters. This structural feature allows for a wider range of chemical transformations and applications in various fields.

Properties

CAS No.

89872-29-7

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

diethyl 3-methylidenepentanedioate

InChI

InChI=1S/C10H16O4/c1-4-13-9(11)6-8(3)7-10(12)14-5-2/h3-7H2,1-2H3

InChI Key

NJLSLMYOMWJOOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=C)CC(=O)OCC

Origin of Product

United States

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